molecular formula C15H10N2O B15246287 Indolo[1,2-a]quinoxalin-6(5H)-one

Indolo[1,2-a]quinoxalin-6(5H)-one

Cat. No.: B15246287
M. Wt: 234.25 g/mol
InChI Key: RUPJXHXCKJPOQA-UHFFFAOYSA-N
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Description

Indolo[1,2-a]quinoxalin-6(5H)-one is a heterocyclic compound that features a fused ring system combining indole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indolo[1,2-a]quinoxalin-6(5H)-one typically involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This methodology employs N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium(II) trifluoroacetate (Pd(OCOCF3)2) as a catalyst and copper(II) acetate (Cu(OAc)2) as an oxidant in toluene at 80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the palladium-catalyzed oxidative carbonylation process suggests its potential for industrial application.

Chemical Reactions Analysis

Types of Reactions: Indolo[1,2-a]quinoxalin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can modify the quinoxaline ring, leading to different structural analogs.

    Substitution: Substitution reactions, particularly at the indole moiety, can introduce various functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indolo[1,2-a]quinoxalin-6(5H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA replication process and leading to cytotoxic effects. Additionally, it can inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Uniqueness: Indolo[1,2-a]quinoxalin-6(5H)-one stands out due to its specific structural configuration, which imparts unique electronic properties and biological activities. Its ability to intercalate with DNA and inhibit enzymes makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

5H-indolo[1,2-a]quinoxalin-6-one

InChI

InChI=1S/C15H10N2O/c18-15-14-9-10-5-1-3-7-12(10)17(14)13-8-4-2-6-11(13)16-15/h1-9H,(H,16,18)

InChI Key

RUPJXHXCKJPOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C4=CC=CC=C4NC3=O

Origin of Product

United States

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